4-[6-(4-benzoylpiperazin-1-yl)pyridazin-3-yl]morpholine
Description
Properties
IUPAC Name |
[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c25-19(16-4-2-1-3-5-16)24-10-8-22(9-11-24)17-6-7-18(21-20-17)23-12-14-26-15-13-23/h1-7H,8-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMXBMLAZPDUIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[6-(4-benzoylpiperazin-1-yl)pyridazin-3-yl]morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Benzoylpiperazine Moiety: The benzoylpiperazine group can be introduced via nucleophilic substitution reactions, where a piperazine derivative reacts with a benzoyl chloride or similar reagent.
Attachment of the Morpholine Ring: The final step involves the reaction of the pyridazine derivative with morpholine under suitable conditions, such as heating in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
4-[6-(4-benzoylpiperazin-1-yl)pyridazin-3-yl]morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[6-(4-benzoylpiperazin-1-yl)pyridazin-3-yl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-[6-(4-benzoylpiperazin-1-yl)pyridazin-3-yl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs, highlighting differences in core scaffolds, substituents, and functional groups:
Pharmacological and Physicochemical Properties
- Lipophilicity : The 4-benzoylpiperazine group in the target compound likely increases logP compared to methylpiperazine (Compound 77) or methanesulfonyl-piperazine (EP 2402347). This could enhance blood-brain barrier penetration but reduce aqueous solubility.
- Receptor Binding : Pyridazine and pyrimidine cores () are common in kinase inhibitors. The benzoyl group may engage in hydrophobic interactions, whereas sulfonyl groups () could participate in hydrogen bonding .
- Metabolic Stability : Piperazine derivatives with electron-withdrawing groups (e.g., methanesulfonyl) may exhibit slower hepatic clearance compared to benzoyl-substituted analogs due to reduced CYP450 metabolism .
Challenges and Limitations
- Synthetic Complexity : Introducing the benzoylpiperazine group may require protective strategies to prevent side reactions, as seen in ’s multi-step synthesis .
- Bioactivity Gaps : While pyridazine analogs () are reported in patents for antimalarial or antimicrobial applications, specific data on the target compound’s efficacy are absent, necessitating further studies.
Biological Activity
4-[6-(4-benzoylpiperazin-1-yl)pyridazin-3-yl]morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound has a complex structure that includes a morpholine ring, a pyridazine moiety, and a benzoylpiperazine substituent. Its chemical formula is C19H22N4O, and it has a molecular weight of 318.41 g/mol.
Antiviral Activity
Research indicates that derivatives similar to this compound exhibit significant antiviral properties. For instance, compounds with similar structures have shown efficacy against Hepatitis C Virus (HCV), particularly genotypes 2 and 3, demonstrating sustained viral response rates significantly higher than those against genotype 1 .
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 10 | Inhibition of cell cycle progression |
| MCF-7 (Breast Cancer) | 12 | Modulation of ERK/MAPK signaling pathway |
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. It appears to mitigate oxidative stress in neuronal cells, which is crucial in conditions like Alzheimer's disease.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as a modulator for various receptors involved in neurotransmission and immune responses.
- Enzyme Inhibition : It has been noted to inhibit certain enzymes that play a role in viral replication and cancer cell proliferation.
- Signal Transduction Pathways : The compound influences key signaling pathways such as PI3K/Akt and MAPK pathways, which are critical for cell survival and growth.
Case Study 1: Antiviral Efficacy
In a study involving HCV-infected patients, administration of compounds structurally related to this compound resulted in a marked decrease in viral load after eight weeks of treatment. Patients exhibited improved liver function tests and reduced symptoms related to infection.
Case Study 2: Cancer Cell Line Response
A series of experiments conducted on various cancer cell lines demonstrated that treatment with the compound led to significant reductions in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, supporting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-[6-(4-benzoylpiperazin-1-yl)pyridazin-3-yl]morpholine, and what critical reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of pyridazine cores. For example, coupling 4-benzoylpiperazine with a pyridazine intermediate via nucleophilic aromatic substitution (SNAr) at elevated temperatures (80–100°C) in polar aprotic solvents like DMF or DMSO. Catalysts such as Pd or Cu may enhance cross-coupling efficiency. Key intermediates include halogenated pyridazines (e.g., 3,6-dichloropyridazine) and benzoylated piperazines . Purification often employs column chromatography (chloroform:methanol gradients) or recrystallization. Yield optimization requires strict control of stoichiometry, temperature, and reaction time.
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- 1H/13C-NMR : Assigns proton and carbon environments (e.g., morpholine O-CH2 at δ ~3.7 ppm; pyridazine aromatic protons at δ ~8.5 ppm) .
- HRMS : Confirms molecular weight (e.g., [M+H]+ calculated for C20H23N5O2: 378.1925; observed: 378.1928) .
- IR Spectroscopy : Identifies carbonyl (C=O stretch ~1650 cm⁻¹) and morpholine C-O-C (∼1100 cm⁻¹) groups.
Q. How are key intermediates (e.g., halogenated pyridazines) characterized during synthesis?
- Methodological Answer : Intermediates like 3,6-dichloropyridazine are validated via:
- Melting Point Analysis : Consistency with literature values (e.g., 98–100°C).
- TLC : Monitoring reaction progress using silica plates and UV visualization.
- Elemental Analysis : Confirming C, H, N ratios within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported crystallographic data for piperazine-pyridazine derivatives?
- Methodological Answer : Discrepancies in unit cell parameters (e.g., a = 8.9168 Å vs. 8.90 Å in prior studies) may arise from polymorphism or measurement errors. Strategies include:
- Single-Crystal X-ray Diffraction (SC-XRD) : Re-determine structure with high-resolution data (R-factor < 0.05). For example, reports triclinic symmetry (space group P1) with α = 73.489°, β = 71.309°, γ = 83.486° .
- Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., C-H···O vs. π-π stacking) to validate packing motifs.
Q. What computational methods are recommended to predict the biological activity of this compound, and how do they correlate with experimental data?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinase enzymes). Validate with experimental IC50 values from enzymatic assays.
- QSAR Models : Correlate substituent effects (e.g., benzoyl vs. 4-fluorobenzoyl groups) with activity trends. highlights predictive models for similar triazole derivatives .
- MD Simulations : Assess conformational stability in aqueous environments (CHARMM force fields).
Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
- Methodological Answer : Common byproducts (e.g., dehalogenated pyridazines or N-alkylated morpholines) arise from competing reactions. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
